molecular formula C10H8ClN B1583817 2-Chloro-6-methylquinoline CAS No. 4295-11-8

2-Chloro-6-methylquinoline

Cat. No. B1583817
CAS RN: 4295-11-8
M. Wt: 177.63 g/mol
InChI Key: FHHZTIXPIXHMLC-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-Chloro-6-methylquinoline involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 177.63 .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-methylquinoline, have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinoline is a solid substance . Its melting point is between 94-98 °C .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
    • The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
  • Synthesis of Bioactive Compounds

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • The pyranoquinoline ring system has gained considerable attention .
    • 2-methylquinoline and its derivatives have shown substantial biological activities .
  • Antimicrobial Activity

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antimicrobial Activity

    • 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin and norfloxacin .
    • Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
  • Synthesis of Fluorescent Probes

    • 6-Methylquinoline, which is structurally similar to 2-Chloro-6-methylquinoline, has been used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .
  • Culture of Pseudomonas putida QP1

    • 6-Methylquinoline can be used as a primary carbon source in the culture of Pseudomonas putida QP1 .
  • Antimalarial Activity

    • Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime (40), having low micromolar activity against P. falciparum, showed potent antimalarial activity compared with chloroquine as standard .
  • Synthesis of Pyranoquinoline Ring System

    • Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
  • Synthesis of Tetrazolylaminoquinolinyl-pyrano

    • Similarly, multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under the optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system .

Future Directions

As a part of ongoing research programs on quinoline derivatives, there are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

2-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZTIXPIXHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063400
Record name 2-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoline

CAS RN

4295-11-8
Record name Quinoline, 2-chloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-chloro-6-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-6-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
S Bawa, S Kumar, S Drabu… - Journal of Pharmacy and …, 2009 - journals.lww.com
Purpose: A series of 2-chloro-6-methylquinoline hydrazones (3a-o) were synthesized by the condensation of substituted acyl hydrazines, semicarbazide, thiosemicarbazide, and INH …
Number of citations: 26 journals.lww.com
S Benzerka, A Bouraiou, S Bouacida… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H11BrClNO2, the two rings of the quinoline group are fused in an axial fashion at a dihedral angle of 1.28 (9). In the crystal, molecules are arranged in zigzag …
Number of citations: 1 scripts.iucr.org
S Kumar, S Bawa, D Kaushik… - Archiv der Pharmazie, 2011 - Wiley Online Library
… A number of secondary and tertiary amines bearing 2-chloro-6-methylquinoline were synthesized by nucleophilic substitution reaction of 3-(chloromethyl)-2-chloro-6-methylquinoline …
Number of citations: 4 onlinelibrary.wiley.com
UF Rizvi, HL Siddiqui, S Ahmad, M Ahmad… - … Section C: Crystal …, 2008 - scripts.iucr.org
… 1) has the mean-planes of the 2-chloro-6-methylquinoline and (iodothiophen-2-yl)prop-2-en… 3), the mean-planes of the 2-chloro-6-methylquinoline and (methylfuran-2-yl)prop-2-en-1-…
Number of citations: 6 scripts.iucr.org
JD Capps - Journal of the American Chemical Society, 1947 - ACS Publications
… converted into 2-chloro-6-methylquinoline according to the directions outlined by Hammer.7 … -5nitroquinoline resulted from the nitration of 2chloro-6-methylquinoline. 2-Chloro-6-niethyl-…
Number of citations: 14 pubs.acs.org
FN Khan, R Subashini, SM Roopan… - … Section E: Structure …, 2009 - scripts.iucr.org
The quinolinyl fused-ring of the title compound, C11H8ClNO, is almost planar (rms deviation= 0.013 Å); the formyl group is slightly bent out of the plane of the fused ring system …
Number of citations: 7 scripts.iucr.org
S Natarajan, K Rajesh, V Vijayakumar… - … Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) 4-Azido-2-chloro-6-methylquinoline … The solid settled was filtered to dryness and purified over a column of silica gel (60–120 mesh; 50 g) eluting with Petroleum Ether–ethyl …
Number of citations: 8 scripts.iucr.org
H Hayour, A Bouraiou, S Bouacida… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C13H12ClNO2, the dihedral angle between the planes of the quinoline ring system (rms deviation = 0.029 Å) and the ester group is 54.97 (6). The C—O—C—Cm (…
Number of citations: 12 scripts.iucr.org
NC Desai, AM Dodiya - Arabian Journal of Chemistry, 2016 - Elsevier
… The lone pair present over nitrogen atom will attack on the cationic carbon of 2-chloro-6-methylquinoline-3-carbaldehyde moiety, which will undergo self-condensation reaction to form …
Number of citations: 16 www.sciencedirect.com
B Basavaraju, HS Naik, MC Prabhakara - E-Journal of Chemistry, 2007 - hindawi.com
… Abstract: 2-Chloro-6-methylquinoline-3-carbaldehyde was condensed with o-Phenylenediammine and 2-aminophenol in presence of potassium iodide. The resulting Methylquinolino[3,…
Number of citations: 3 www.hindawi.com

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